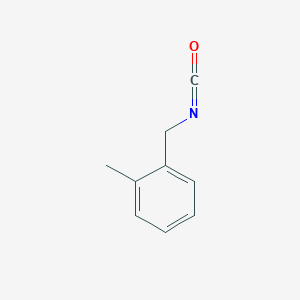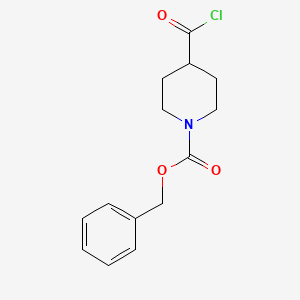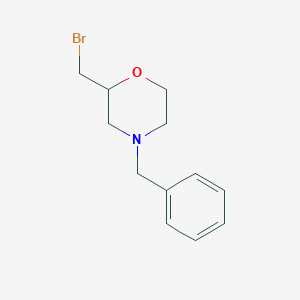
2-メチルベンジルイソシアネート
概要
説明
2-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-2-methylbenzene, is an organic compound with the molecular formula C9H9NO. It is a member of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used as an intermediate in organic synthesis and has applications in various fields, including the production of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Methylbenzyl isocyanate is used in various scientific research applications:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Pharmaceuticals: Intermediate in the production of active pharmaceutical ingredients.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Polymer Chemistry: Used in the production of polyurethanes and other polymers
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbenzyl isocyanate can be synthesized through several methods:
-
Phosgenation of Amines: : This traditional method involves the reaction of 2-methylbenzylamine with phosgene (COCl2) to produce 2-methylbenzyl isocyanate. The reaction proceeds via the formation of a carbamoyl chloride intermediate .
[ \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NCO} + 2 \text{HCl} ]
-
Non-Phosgene Methods: : Due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .
Industrial Production Methods
Industrial production of 2-methylbenzyl isocyanate typically employs the phosgenation method due to its efficiency and high yield. safety concerns related to phosgene have led to increased interest in non-phosgene methods, which are being optimized for industrial scalability .
化学反応の分析
Types of Reactions
2-Methylbenzyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Addition: : Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively .
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
-
Hydrolysis: : Reacts with water to form 2-methylbenzylamine and carbon dioxide .
[ \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{CO}_2 ]
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas, often requiring a catalyst to proceed efficiently.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
2-Methylbenzylamine: Formed from hydrolysis.
作用機序
The mechanism of action of 2-methylbenzyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. The isocyanate group (-N=C=O) is highly reactive due to the presence of the electron-deficient carbon atom, making it susceptible to nucleophilic attack .
類似化合物との比較
2-Methylbenzyl isocyanate can be compared with other isocyanates such as:
Benzyl isocyanate: Similar structure but lacks the methyl group on the benzene ring.
Phenyl isocyanate: Contains a phenyl group instead of a methylbenzyl group.
Toluene diisocyanate: Contains two isocyanate groups and is used extensively in the production of polyurethanes
Uniqueness
The presence of the methyl group in 2-methylbenzyl isocyanate provides unique steric and electronic properties, influencing its reactivity and the types of products formed in reactions .
特性
IUPAC Name |
1-(isocyanatomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHPWTGETWKSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369884 | |
| Record name | 2-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-58-2 | |
| Record name | 1-(Isocyanatomethyl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56651-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)











